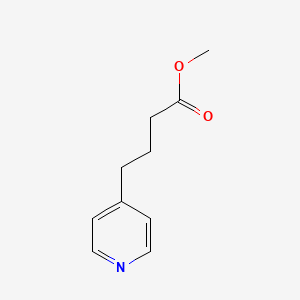

Methyl 4-(Pyridin-4-yl)butanoate

Vue d'ensemble

Description

“Methyl 4-(Pyridin-4-yl)butanoate” is a chemical compound with the molecular formula C10H13NO2 . It is an organic compound that contains a pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a butanoate group . The exact arrangement of these groups can be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, similar compounds have been used in various chemical reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 179.216 Da and a monoisotopic mass of 179.094635 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 283.7±23.0 °C at 760 mmHg, and a flash point of 125.3±22.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique

Biodiesel Combustion and Kinetic Modeling

Research on biodiesel combustion has focused on the development of chemical kinetic mechanisms for surrogates, simpler molecules that represent the primary characteristics of biodiesel combustion. Studies initially targeted smaller molecules like methyl butanoate to investigate the role of the ester group present in biodiesel. These efforts contribute to the development of clean and efficient combustion technologies utilizing alternative fuels, including compounds related to Methyl 4-(Pyridin-4-yl)butanoate (J. Lai, Kuang C. Lin, & A. Violi, 2011).

Xylan Derivatives and Chemical Synthesis

The modification of xylan, a polysaccharide, into biopolymer ethers and esters involves the synthesis of novel esters through reactions with various acids and activating agents. This synthesis includes conditions that could be similar to those for modifying compounds like this compound. Xylan esters, for example, have potential applications in drug delivery, indicating a pathway for the use of related esters in biomedical applications (K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014).

Sorption of Phenoxy Herbicides

Research on the sorption of phenoxy herbicides to soil and organic matter has implications for the environmental behavior of chemicals, including potentially this compound. Understanding the sorption processes is essential for assessing the environmental impact and degradation pathways of such compounds (D. Werner, J. Garratt, & G. Pigott, 2012).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are noted for their widespread applications in medicinal chemistry, demonstrating various biological activities that could hint at the potential uses of this compound in drug design and development. These derivatives exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others, suggesting a broad spectrum of possible pharmaceutical applications (A. A. Altaf et al., 2015).

Biofuel Applications

The exploration of butanol as a renewable biofuel highlights the potential for this compound in energy-related applications. Butanol's properties, such as higher energy content and lower volatility compared to ethanol, make it an attractive alternative fuel. This research suggests avenues for the development of biofuels from related esters and compounds (Chao Jin et al., 2011).

Propriétés

IUPAC Name |

methyl 4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRICZFYMOLLBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

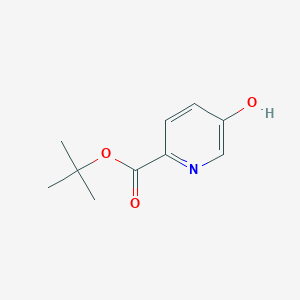

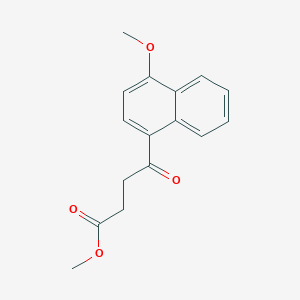

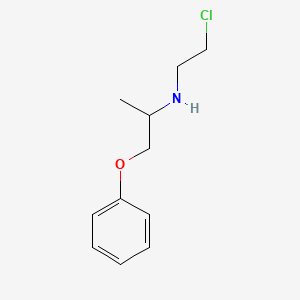

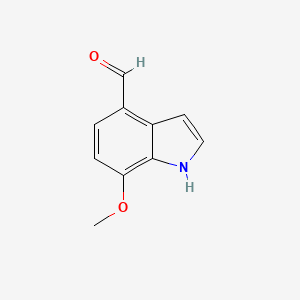

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate](/img/structure/B3331691.png)

![6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3331703.png)